2-amino-4-(3-chlorophenyl)-6-(2-furanylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylic acid methyl ester
Overview
Description
2-amino-4-(3-chlorophenyl)-6-(2-furanylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylic acid methyl ester is a pyranopyridine.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of a wide range of heterocyclic compounds. Research demonstrates methods for generating libraries of fused pyridine-4-carboxylic acids, including derivatives like pyrazolo[3,4-b]pyridines and furo[2,3-b]pyridines, by reactions of acyl pyruvates with electron-rich amino heterocycles. These libraries are crucial for drug discovery and development, offering a foundation for further pharmacological studies (Volochnyuk et al., 2010).
Photoactivation and Protective Groups
Another study explores the use of similar compounds as photocleavable protecting groups for carboxylic acids. This research is pivotal in developing new methods for controlled release of active pharmaceutical ingredients upon light activation (Soares et al., 2015).
Material Science Applications
In material science, derivatives of this compound are used in the preparation of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors. These polyimides have significant implications for creating new materials with potential applications in electronics, coatings, and aerospace industries (Yamanaka et al., 2000).
Antibacterial Activity
Compounds structurally related to 2-amino-4-(3-chlorophenyl)-6-(2-furanylmethyl)-7-methyl-5-oxo-4H-pyran[3,2-c]pyridine-3-carboxylic acid methyl ester have been synthesized and evaluated for their potential antibacterial activity. This research highlights the importance of such compounds in the development of new antimicrobial agents, which is crucial in the fight against antibiotic-resistant bacteria (Egawa et al., 1984).
Advanced Imaging and Diagnostic Tools
Further research includes the development of novel bifunctional chelators for the fac-[(99m)Tc(CO(3))]+ core, linked to biomolecules via formation of phosphonic acid esters. These chelators, derived from pyridine methyl esters, could enhance the precision of diagnostic imaging, particularly in oncology (Mundwiler et al., 2005).
properties
IUPAC Name |
methyl 2-amino-4-(3-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5/c1-12-9-16-18(21(26)25(12)11-15-7-4-8-29-15)17(13-5-3-6-14(23)10-13)19(20(24)30-16)22(27)28-2/h3-10,17H,11,24H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZQTDNNCYFIBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)Cl)C(=O)N1CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(3-chlorophenyl)-6-(2-furanylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylic acid methyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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